molecular formula C8H10ClN3 B1366899 1-(3-Chloro-4-methylphenyl)guanidine CAS No. 57004-56-5

1-(3-Chloro-4-methylphenyl)guanidine

Cat. No.: B1366899
CAS No.: 57004-56-5
M. Wt: 183.64 g/mol
InChI Key: QIGUYMRVNAYXLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-methylphenyl)guanidine is a chemical compound with the molecular formula C8H10ClN3. It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound is characterized by the presence of a guanidine group attached to a chloromethylphenyl ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methylphenyl)guanidine typically involves the guanylation of 3-chloro-4-methylaniline with cyanamide or its derivatives. One efficient method includes the use of scandium(III) triflate as a catalyst under mild conditions in water . Another approach involves the use of lanthanide amides as catalysts, which are compatible with a wide range of solvents and substrates .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale guanylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methylphenyl)guanidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted guanidines, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)guanidine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Industry: Utilized in the production of various chemical products and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloro-4-methylphenyl)guanidine is unique due to its specific guanidine group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(3-chloro-4-methylphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c1-5-2-3-6(4-7(5)9)12-8(10)11/h2-4H,1H3,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGUYMRVNAYXLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40482583
Record name N-(3-CHLORO-4-METHYLPHENYL)GUANIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57004-56-5
Record name N-(3-CHLORO-4-METHYLPHENYL)GUANIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloro-4-methylphenyl)guanidine
Reactant of Route 2
Reactant of Route 2
1-(3-Chloro-4-methylphenyl)guanidine
Reactant of Route 3
Reactant of Route 3
1-(3-Chloro-4-methylphenyl)guanidine
Reactant of Route 4
Reactant of Route 4
1-(3-Chloro-4-methylphenyl)guanidine
Reactant of Route 5
Reactant of Route 5
1-(3-Chloro-4-methylphenyl)guanidine
Reactant of Route 6
Reactant of Route 6
1-(3-Chloro-4-methylphenyl)guanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.